Structural Differentiation from Closest Analog Haplophyllidine Based on Molecular Formula
Perforine is structurally differentiated from its closest analog, haplophyllidine, by its molecular formula, which reveals an additional oxygen atom. This difference arises from the presence of a fully saturated hydroxy-methylbutyl side chain in Perforine (C18H25NO5) versus an unsaturated prenyl side chain in haplophyllidine (C18H23NO4) [1].
| Evidence Dimension | Molecular Formula (Elemental Composition) |
|---|---|
| Target Compound Data | C18H25NO5 |
| Comparator Or Baseline | Haplophyllidine: C18H23NO4 |
| Quantified Difference | One additional oxygen atom and two additional hydrogen atoms (H2O) in Perforine. |
| Conditions | Derived from elemental analysis and mass spectrometry during structural elucidation [1]. |
Why This Matters
The distinct molecular formula confirms Perforine is a unique chemical entity, not a degradation product or minor variant of haplophyllidine, ensuring correct procurement and preventing misidentification in research.
- [1] Faizutdinova, Z. Sh., Bessonova, I. A., & Yunusov, S. Yu. (1968). The structure of perforine and haplophyllidine. Chemistry of Natural Compounds, 4(5), 304. View Source
